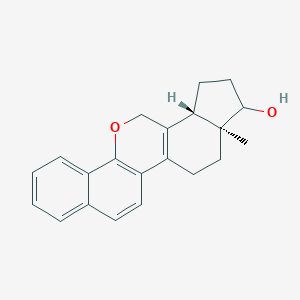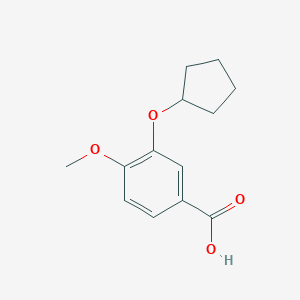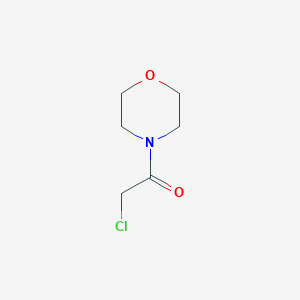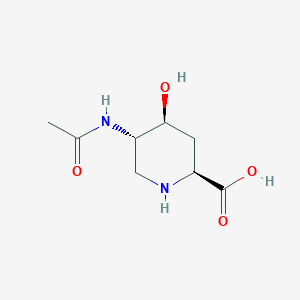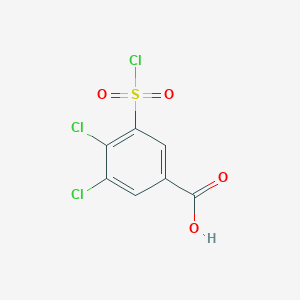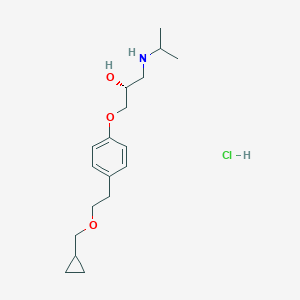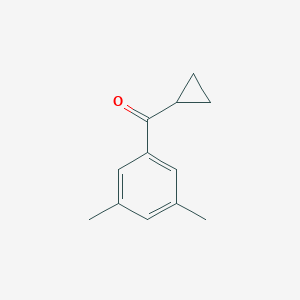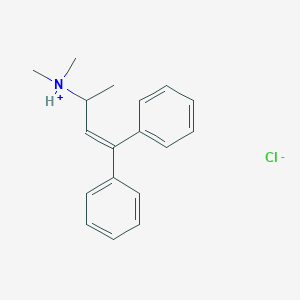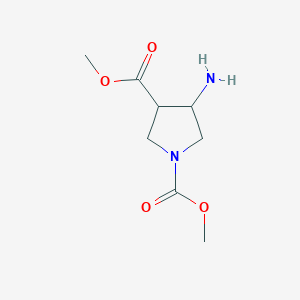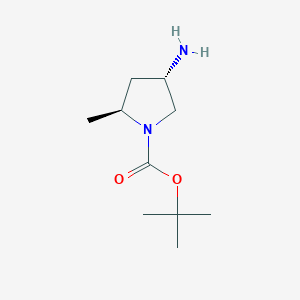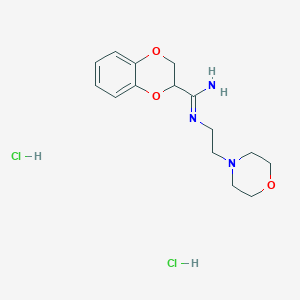
2,3-Dihydro-N-(2-(4-morpholinyl)ethyl)-1,4-benzodioxin-2-carboximidamide dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dihydro-N-(2-(4-morpholinyl)ethyl)-1,4-benzodioxin-2-carboximidamide dihydrochloride is a chemical compound that has been widely used in scientific research. It is commonly referred to as AG-013736 or axitinib. Axitinib is a tyrosine kinase inhibitor that has been shown to have anti-tumor activity.
作用機序
The mechanism of action of axitinib involves the inhibition of receptor tyrosine kinases. Axitinib binds to the ATP-binding site of these receptors, preventing their activation. This results in the inhibition of downstream signaling pathways that are involved in tumor angiogenesis and proliferation.
Biochemical and Physiological Effects:
Axitinib has been shown to have several biochemical and physiological effects. It inhibits the proliferation and migration of endothelial cells, which are involved in tumor angiogenesis. Axitinib also inhibits the proliferation of tumor cells by inducing cell cycle arrest and apoptosis. In addition, axitinib has been shown to reduce tumor microvessel density and increase tumor necrosis.
実験室実験の利点と制限
One of the main advantages of axitinib is its specificity for receptor tyrosine kinases. This makes it a useful tool for studying the role of these receptors in tumor angiogenesis and proliferation. However, axitinib has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to work with. In addition, axitinib has a short half-life, which can limit its effectiveness in vivo.
将来の方向性
There are several future directions for the study of axitinib. One area of research is the development of more potent and selective tyrosine kinase inhibitors. Another area of research is the identification of biomarkers that can predict response to axitinib therapy. In addition, there is interest in combining axitinib with other anti-tumor agents to improve its effectiveness. Finally, there is interest in studying the role of axitinib in other disease states, such as diabetic retinopathy.
合成法
The synthesis of axitinib involves several steps. The first step is the synthesis of 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid. This is followed by the synthesis of the corresponding acid chloride. The acid chloride is then reacted with 2-(4-morpholinyl)ethylamine to produce the desired product, axitinib. The final product is obtained as a dihydrochloride salt.
科学的研究の応用
Axitinib has been extensively studied for its anti-tumor activity. It has been shown to inhibit the activity of several receptor tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and c-Kit. These receptors are involved in tumor angiogenesis and proliferation. Axitinib has been shown to inhibit the growth of several tumor cell lines in vitro and in vivo.
特性
CAS番号 |
130482-64-3 |
|---|---|
製品名 |
2,3-Dihydro-N-(2-(4-morpholinyl)ethyl)-1,4-benzodioxin-2-carboximidamide dihydrochloride |
分子式 |
C15H23Cl2N3O3 |
分子量 |
364.3 g/mol |
IUPAC名 |
N'-(2-morpholin-4-ylethyl)-2,3-dihydro-1,4-benzodioxine-3-carboximidamide;dihydrochloride |
InChI |
InChI=1S/C15H21N3O3.2ClH/c16-15(17-5-6-18-7-9-19-10-8-18)14-11-20-12-3-1-2-4-13(12)21-14;;/h1-4,14H,5-11H2,(H2,16,17);2*1H |
InChIキー |
HOTKGTLXLVPZCO-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCN=C(C2COC3=CC=CC=C3O2)N.Cl.Cl |
正規SMILES |
C1COCCN1CCN=C(C2COC3=CC=CC=C3O2)N.Cl.Cl |
同義語 |
1,4-Benzodioxin-2-carboximidamide, 2,3-dihydro-N-(2-(4-morpholinyl)eth yl)-, dihydrochloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



